molecular structure and formula of p-nitrophenylhydrazine sulfate
molecular structure and formula of p-nitrophenylhydrazine sulfate
Structural Characterization, Synthetic Protocols, and Applications in Drug Discovery
Part 1: Executive Summary & Chemical Identity
p-Nitrophenylhydrazine Sulfate is a specialized hydrazinium salt derivative used primarily as a stable intermediate in the synthesis of indole-based pharmaceuticals and as a robust analytical reagent for carbonyl profiling.[1][2] While the hydrochloride salt (CAS 636-99-7) and free base (CAS 100-16-3) are more commercially prevalent, the sulfate form is historically and chemically significant for its enhanced thermal stability and non-hygroscopic nature compared to its halogenated counterparts.[1][2]
Crucial Distinction: Researchers must rigorously distinguish this compound from p-Nitrophenyl Sulfate (CAS 10830-66-3), a sulfate ester used as a substrate for sulfatase enzymes.[1][2] The compound discussed here is a hydrazine salt, not an ester.[1]
1.1 Molecular Architecture
The molecule consists of a p-nitroaniline core derivatized with a hydrazine moiety.[1][2][3][4] In the sulfate salt form, the terminal nitrogen of the hydrazine group is protonated, forming an ionic lattice with the sulfate anion.[1][2] This protonation significantly reduces the oxidative susceptibility of the hydrazine group.[1][2]
| Property | Data |
| IUPAC Name | (4-Nitrophenyl)hydrazinium sulfate |
| Molecular Formula | |
| Molar Mass | 251.22 g/mol (Theoretical 1:1 salt) |
| Free Base Formula | |
| Key Functional Groups | Nitro ( |
| Appearance | Orange-red crystalline needles or platelets |
| Solubility | Soluble in hot water, ethanol; insoluble in non-polar solvents (ether, benzene) |
Part 2: Synthesis & Purification Protocols
Expertise & Causality: The synthesis of p-nitrophenylhydrazine sulfate relies on the reduction of a diazonium intermediate.[1][2] While Tin(II) Chloride (
The following protocol utilizes the Diazotization-Sulfite Reduction pathway, which is safer and avoids heavy metal waste (tin) associated with older methods.[1][2]
2.1 Reagents & Equipment
-
Precursors: 4-Nitroaniline (High Purity), Sodium Nitrite (
), Sodium Sulfite ( ).[2] -
Acids/Solvents: Sulfuric Acid (
, conc.), Hydrochloric Acid (for initial dissolution), Ethanol.[2] -
Apparatus: 3-neck round bottom flask, mechanical stirrer (overhead), temperature probe (critical <5°C control).
2.2 Step-by-Step Methodology
Step 1: Diazotization (The Activation) [2]
-
Dissolve 0.1 mol of 4-nitroaniline in 60 mL of hot water containing 10 mL of concentrated HCl.
-
Cool the solution rapidly to 0–5°C in an ice-salt bath to precipitate the amine hydrochloride as fine crystals (increases surface area for reaction).
-
Add a solution of Sodium Nitrite (7.0 g in 15 mL water) dropwise.[1][2]
Step 2: Sulfite Reduction (The Stabilization) [2]
-
Pour the cold diazonium solution into a stirred, ice-cold solution of Sodium Sulfite (25 g in 100 mL water) containing NaOH (4 g).
-
Warm the mixture to 60–70°C for 30 minutes. The diazosulfonate reduces to the hydrazine sulfonate.[1][2]
-
Acidify carefully with concentrated Sulfuric Acid (
) until pH < 2.[1][2]
Step 3: Isolation & Crystallization [1][2]
-
Cool the mixture to 0°C overnight. The sulfate salt is less soluble than the chloride and will precipitate.[1][2]
-
Filter the orange-red crystals.
-
Recrystallization: Dissolve in minimum hot water containing 2%
(to prevent hydrolysis/oxidation) and cool slowly.
Part 3: Reaction Mechanism & Visualization
The following diagram illustrates the transformation from p-nitroaniline to the hydrazine sulfate salt, highlighting the critical electron transfers.
Figure 1: Synthetic pathway for p-nitrophenylhydrazine sulfate via the sulfite reduction method.[1][2]
Part 4: Applications in Drug Discovery
4.1 The Fischer Indole Synthesis
The primary utility of p-nitrophenylhydrazine sulfate in pharma is the synthesis of 5-nitrotryptamines and 5-nitroindoles .[1][2] The electron-withdrawing nitro group at the para position of the hydrazine translates to the 5-position of the resulting indole scaffold.[1][2]
-
Mechanism: Condensation with a ketone (e.g., cyclohexanone) forms a hydrazone.[2] Under acidic conditions (supplied by the sulfate ion), this undergoes a [3,3]-sigmatropic rearrangement, releasing ammonia to form the indole.[2]
-
Therapeutic Relevance: These scaffolds are precursors for serotonin receptor agonists (triptans) and melatonin analogues.[2]
4.2 Analytical Derivatization
In metabolic stability studies, p-nitrophenylhydrazine is used to "trap" reactive carbonyl metabolites.[2]
-
Protocol: Add reagent to biological fraction
Incubate Analyze via LC-MS. -
Advantage: The
group acts as a chromophore (UV active at ~360 nm) and increases ionization efficiency in negative mode ESI-MS.[1][2]
Figure 2: Application in Fischer Indole Synthesis for generating pharmacophores.[1][2]
Part 5: Safety & Handling (Self-Validating Protocols)
Hydrazines are potent reducing agents and potential carcinogens.[1][2] The sulfate form reduces volatility but not toxicity.[1][2]
-
Oxidation Check: Before use, dissolve a small crystal in methanol.[1][2] If the solution is dark red/brown immediately, the hydrazine has oxidized to the azo/azoxy compound and should be recrystallized.[1]
-
Decontamination: All glassware must be rinsed with a dilute hypochlorite (bleach) solution .[1][2] This oxidizes residual hydrazine to innocuous nitrogen gas (
) and water.[2]
References
-
BenchChem Technical Support. (2025).[1][2][6] A Technical Guide to the Synthesis of 4-Nitrophenylhydrazine from 4-Nitroaniline. BenchChem.[1][2][6] Link[2]
-
National Institute of Standards and Technology (NIST). (2025).[2] Hydrazine, (4-nitrophenyl)- Mass Spectrum and Properties.[2][3][8] NIST Chemistry WebBook, SRD 69.[1][2] Link
-
PubChem. (2025).[1][2][9] 4-Nitrophenylhydrazine Compound Summary (CID 7434).[2] National Center for Biotechnology Information.[1][2] Link[2]
-
Org. Synth. (1941).[2] p-Nitrophenylhydrazine.[1][2][3][4][6][8][10] Organic Syntheses, Coll.[1] Vol. 1, p.418.[1] Link(Note: Historical reference for the foundational sulfite reduction method).[2]
Sources
- 1. JPH09176101A - Production of p-nitrophenylhydrazine - Google Patents [patents.google.com]
- 2. Hydrazine, (4-nitrophenyl)- [webbook.nist.gov]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. prepchem.com [prepchem.com]
- 5. 4-Nitrophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Hydrazine, (4-nitrophenyl)- [webbook.nist.gov]
- 9. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. p-nitrophenylhydrazine [stenutz.eu]
